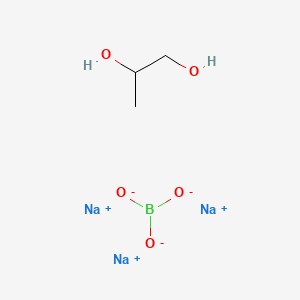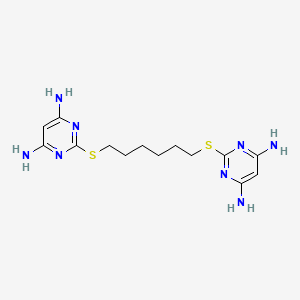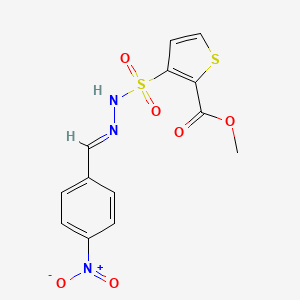
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a sulfonyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene carboxylate derivative, followed by the introduction of the sulfonyl hydrazine group. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazine moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
科学的研究の応用
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules through various pathways, potentially inhibiting or modifying their function. The sulfonyl hydrazine moiety may also play a role in its bioactivity by forming covalent bonds with target proteins or enzymes.
類似化合物との比較
Similar Compounds
- Methyl 3-((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
Uniqueness
Methyl 3-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
特性
CAS番号 |
145865-81-2 |
|---|---|
分子式 |
C13H11N3O6S2 |
分子量 |
369.4 g/mol |
IUPAC名 |
methyl 3-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11N3O6S2/c1-22-13(17)12-11(6-7-23-12)24(20,21)15-14-8-9-2-4-10(5-3-9)16(18)19/h2-8,15H,1H3/b14-8+ |
InChIキー |
NRSYSRUFJWSPPF-RIYZIHGNSA-N |
異性体SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


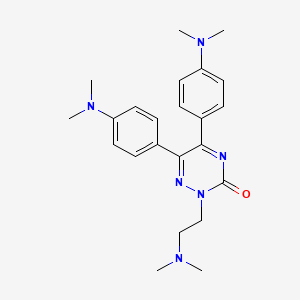
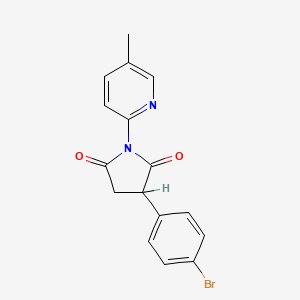

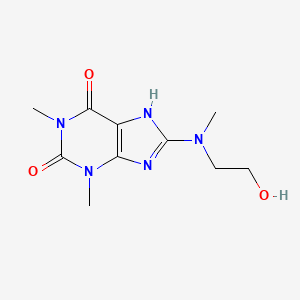
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
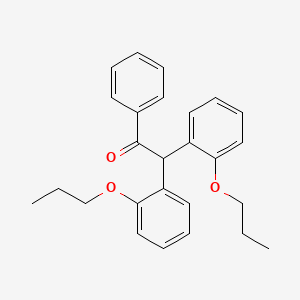
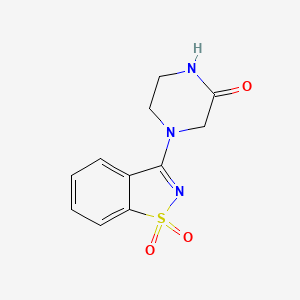
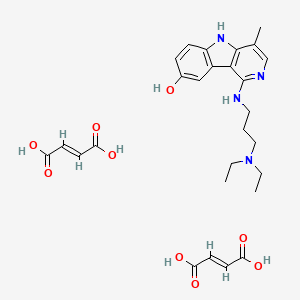



![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
